molecular formula C12H10N2O2 B14905724 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole

6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole

Cat. No.: B14905724
M. Wt: 214.22 g/mol
InChI Key: GDRIWESCCVTVCK-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features an imidazo[2,1-b]oxazole core with a methoxyphenyl substituent, making it a valuable scaffold in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzoxazole with 3-methoxybenzaldehyde in the presence of a catalyst. The reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve efficiency and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

6-(3-methoxyphenyl)imidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C12H10N2O2/c1-15-10-4-2-3-9(7-10)11-8-14-5-6-16-12(14)13-11/h2-8H,1H3

InChI Key

GDRIWESCCVTVCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN3C=COC3=N2

Origin of Product

United States

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